molecular formula C10H12ClNO4 B13696683 N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride

N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride

Cat. No.: B13696683
M. Wt: 245.66 g/mol
InChI Key: KJYKPJYPAJOATB-UHFFFAOYSA-N
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Description

N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride is a chemical compound that belongs to the class of benzimidoyl chlorides This compound is characterized by the presence of hydroxy, methoxy, and chloride functional groups attached to a benzimidoyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating

    Solvent: Commonly used solvents include dichloromethane or chloroform

    Catalysts: No specific catalysts are required for this reaction

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control

    Purification Steps: Including recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitroso compounds

    Reduction: Reduction reactions can yield amines or hydroxylamines

    Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild to moderate conditions

Major Products Formed

    Oxidation: Formation of nitroso derivatives

    Reduction: Formation of amines or hydroxylamines

    Substitution: Formation of various substituted benzimidoyl derivatives

Scientific Research Applications

N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules

    Biology: Investigated for its potential as a biochemical probe or inhibitor

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the chloride group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxybenzimidazole: Shares the hydroxy and benzimidazole core but lacks the methoxy groups

    2,4,5-Trimethoxybenzaldehyde: Precursor in the synthesis, lacks the hydroxy and chloride groups

    N-Hydroxyphthalimide: Similar in having a hydroxy group but differs in the core structure

Uniqueness

N-Hydroxy-2,4,5-trimethoxybenzimidoyl Chloride is unique due to the combination of hydroxy, methoxy, and chloride functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12ClNO4

Molecular Weight

245.66 g/mol

IUPAC Name

N-hydroxy-2,4,5-trimethoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C10H12ClNO4/c1-14-7-5-9(16-3)8(15-2)4-6(7)10(11)12-13/h4-5,13H,1-3H3

InChI Key

KJYKPJYPAJOATB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=NO)Cl)OC)OC

Origin of Product

United States

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